6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups such as fluorobenzyl, phenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of Substituents:
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow reactors.
Chemical Reactions Analysis
6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like NBS, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent, showing activity against various cancer cell lines.
Biological Research: It is used as a tool compound to study the effects of specific molecular interactions and pathways in biological systems.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and materials science research.
Mechanism of Action
The mechanism of action of 6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolopyridines with different substituents. These compounds share a common core structure but differ in their substituent groups, which can significantly impact their chemical properties and applications. Examples of similar compounds include:
- Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- 6-{(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid .
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19F4N3O |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
6-[4-[(4-fluorophenyl)methoxy]phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C27H19F4N3O/c1-17-25-23(27(29,30)31)15-24(32-26(25)34(33-17)21-5-3-2-4-6-21)19-9-13-22(14-10-19)35-16-18-7-11-20(28)12-8-18/h2-15H,16H2,1H3 |
InChI Key |
MTKXZJOTDIVECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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